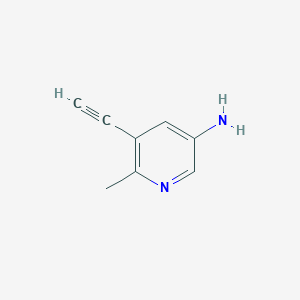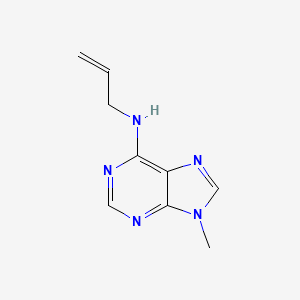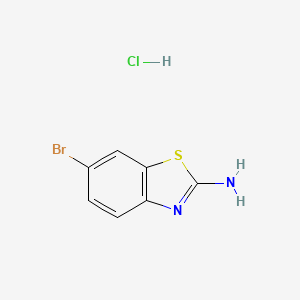![molecular formula C10H8ClN5O B1661482 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one CAS No. 91587-78-9](/img/structure/B1661482.png)
5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities, including antimicrobial and antiviral properties . The presence of the pyridine ring enhances its solubility and interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the condensation of 5-chloro-4-hydrazinyl-1H-pyridazin-6-one with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential therapeutic agent due to its interaction with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with specific proteins and enzymes in biological systems. The pyridine and pyridazinone moieties allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its combination of pyridine and pyridazinone rings, which enhances its solubility and biological activity. The presence of the hydrazinyl group also contributes to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
91587-78-9 |
|---|---|
Molecular Formula |
C10H8ClN5O |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-chloro-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-2-1-3-12-4-7/h1-6H,(H2,15,16,17)/b13-5- |
InChI Key |
REYZJTITUWISAV-ACAGNQJTSA-N |
SMILES |
C1=CC(=CN=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Key on ui other cas no. |
91587-78-9 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B1661402.png)

![2-[2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1661404.png)
![9H-Carbazole, 3,6-dichloro-9-[(ethenyloxy)methyl]-](/img/structure/B1661405.png)
![N-[3-(acetylamino)phenyl]-2-{[5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B1661406.png)
![Ethanol, 2,2'-[(2,2-diphenylethyl)imino]bis-](/img/structure/B1661408.png)




![{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1661415.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1661416.png)


